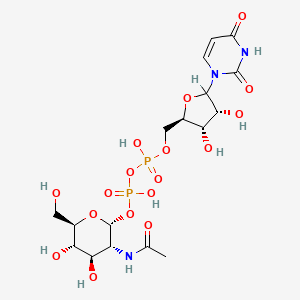

uridine diphosphate N-acetylglucosamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Serves as the biological precursor of insect chitin, of muramic acid in bacterial cell walls, and of sialic acids in mammalian glycoproteins.

科学研究应用

Role in Glycosylation

UDP-N-acetylglucosamine is a key donor substrate in the glycosylation of proteins and lipids. It participates in the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. These components are essential for maintaining cellular structure and function, influencing cell signaling pathways and interactions.

- Glycosaminoglycan Synthesis : UDP-N-acetylglucosamine is fundamental in producing hyaluronic acid, chondroitin sulfate, and heparan sulfate, which are vital for tissue hydration and structural integrity .

Cellular Signaling

This compound is central to the O-linked N-acetylglucosamine (O-GlcNAc) modification process. O-GlcNAcylation affects numerous cellular functions including:

- Transcription Regulation : O-GlcNAc modification of transcription factors can influence gene expression by altering protein stability and activity .

- Nutrient Sensing : UDP-N-acetylglucosamine plays a role in nutrient sensing mechanisms in mammals, particularly through the hexosamine biosynthetic pathway, which responds to nutrient availability by regulating O-GlcNAc levels .

Implications in Disease

Research indicates that UDP-N-acetylglucosamine is involved in various diseases, particularly metabolic disorders and cancers:

- Diabetes : The compound has been linked to insulin sensitivity. Studies show that UDP-N-acetylglucosamine levels can influence glucose uptake in cells, making it a potential target for diabetes treatment .

- Cancer : Aberrant O-GlcNAcylation patterns have been observed in cancer cells, suggesting that UDP-N-acetylglucosamine may play a role in tumor progression and metastasis .

Pharmacological Applications

Recent studies have explored the pharmacological potential of UDP-N-acetylglucosamine:

- Drug Development : It has been utilized in virtual screening approaches to identify new inhibitors targeting dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose homeostasis. This suggests that UDP-N-acetylglucosamine could facilitate the development of novel antidiabetic agents .

- Neurodegenerative Diseases : The compound's role in histone remodeling and transcriptional regulation suggests its potential as a therapeutic target in neurodegenerative diseases like Spinocerebellar ataxia .

Table 1: Summary of Case Studies Involving this compound

属性

分子式 |

C17H27N3O17P2 |

|---|---|

分子量 |

607.4 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |

InChI 键 |

LFTYTUAZOPRMMI-MPIASZHXSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

同义词 |

Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。